4-(Pyridin-2-yl)-1H-imidazol-2-amine
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Overview
Description
4-(Pyridin-2-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and imidazole rings in its structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)-1H-imidazol-2-amine typically involves the reaction of 2-aminopyridine with an appropriate imidazole precursor. One common method is the cyclization of 2-aminopyridine with α-bromoketones under mild conditions. This reaction can be carried out in solvents such as toluene or ethyl acetate, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are generally mild and metal-free, making it an attractive method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The use of environmentally friendly solvents and reagents would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Scientific Research Applications
4-(Pyridin-2-yl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a pharmacophore in drug discovery, particularly for targeting enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain both pyridine and imidazole rings and are used in similar applications.
Uniqueness
4-(Pyridin-2-yl)-1H-imidazol-2-amine is unique due to its specific combination of pyridine and imidazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1356994-48-3 |
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Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
5-pyridin-2-yl-1H-imidazol-2-amine |
InChI |
InChI=1S/C8H8N4/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12) |
InChI Key |
SUJLMJQHZIZZQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N2)N |
Origin of Product |
United States |
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